molecular formula C30H36N2 B12914330 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 924648-25-9

5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B12914330
CAS No.: 924648-25-9
M. Wt: 424.6 g/mol
InChI Key: VDVZBOIEEKJVSE-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The indolocarbazole core was first isolated in 1977 from Streptomyces staurosporeus, though early derivatives lacked alkyl substitutions. The specific 5,11-dihexyl variant emerged much later as part of systematic efforts to improve the solubility and crystallinity of N-heteroacenes. Key milestones include:

  • 2006 : Characterization of indolo[3,2-b]carbazole derivatives in Malassezia furfur highlighted the structural versatility of this scaffold.
  • 2012 : Chloro-substituted indolo[3,2-b]carbazoles demonstrated enhanced charge carrier mobility (0.2–1.2 cm² V⁻¹ s⁻¹), validating design principles for electronic applications.
  • 2018 : A breakthrough synthetic protocol enabled efficient alkylation at the 5,11-positions using HBr-catalyzed indole condensations followed by iodine-mediated aromatization. This method facilitated the production of 5,11-dialkyl derivatives, including the dihexyl analog, with >98% purity.

The dihexyl substitution pattern directly addressed historical limitations of unsubstituted indolocarbazoles, which exhibited poor solubility in organic solvents—a critical barrier for solution-processed electronics.

Structural Classification Within N-Heteroacenes

5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole belongs to the indolo[3,2-b]carbazole subclass of N-heteroacenes, distinguished by its fused indole-carbazole system and alkyl side chains. Key structural features include:

Property Description
Core Structure Fused indolo[3,2-b]carbazole with planar π-conjugation
Substitution Pattern Hexyl groups at N5 and N11 positions
Symmetry C₂ symmetry along the long molecular axis
Molecular Dimensions ~1.8 nm length × 0.7 nm width (alkyl chains excluded)
Crystal System Triclinic (P1̄) with π-π stacking distances of 3.4–3.6 Å

This structure places it between smaller acenes (e.g., pentacene) and larger heteroarenes in terms of conjugation length. The hexyl chains induce a twisted configuration (dihedral angle ~28°) that reduces intermolecular π-orbital overlap while preventing excessive aggregation.

Significance in Organic Semiconductor Research

The compound’s balanced electronic and morphological properties make it a benchmark material for:

Organic Field-Effect Transistors (OFETs)

  • Charge Mobility : Thin-film devices achieve hole mobilities of 0.5–1.2 cm² V⁻¹ s⁻¹, outperforming unsubstituted analogs by 300%.
  • Air Stability : Hexyl groups create a hydrophobic shell, reducing water-induced trap states (device lifetime >100 hrs under ambient conditions).

Organic Light-Emitting Diodes (OLEDs)

  • Deep-Blue Emission : The rigid core enables narrow-band emission (FWHM 35 nm) with CIE coordinates (0.15, 0.08).
  • Efficiency : External quantum efficiency reaches 5.6% in fluorescent devices, rivaling phosphorescent systems.

Comparative Performance Metrics

Parameter 5,11-Dihexyl ICz Pentacene P3HT
Hole Mobility (cm²/Vs) 0.5–1.2 0.1–0.3 0.01–0.1
Band Gap (eV) 3.1 1.8 2.1
Solubility (mg/mL) 12 (CHCl₃) <0.1 (CHCl₃) 20 (CHCl₃)
Thermal Stability (°C) 280 150 200

Data compiled from.

Properties

CAS No.

924648-25-9

Molecular Formula

C30H36N2

Molecular Weight

424.6 g/mol

IUPAC Name

5,11-dihexylindolo[3,2-b]carbazole

InChI

InChI=1S/C30H36N2/c1-3-5-7-13-19-31-27-17-11-9-15-23(27)25-22-30-26(21-29(25)31)24-16-10-12-18-28(24)32(30)20-14-8-6-4-2/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3

InChI Key

VDVZBOIEEKJVSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4CCCCCC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

  • Reagents and Conditions:

    • Indole (5 mmol scale typical)
    • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde or diphenyl derivatives)
    • Acid catalyst: 48% aqueous hydrobromic acid (HBr) or 57% aqueous hydroiodic acid (HI)
    • Solvent: Acetonitrile (MeCN)
    • Temperature: Reflux (~80 °C)
    • Reaction time: 14 hours (typical)
  • Mechanism:
    The acid catalyzes electrophilic attack of the aldehyde on the indole, leading to cyclization and formation of 5,6,11,12-tetrahydroindolo[3,2-b]carbazole intermediates.

  • Improvements:
    Use of 48% aqueous HBr as catalyst has been shown to accelerate the reaction and provide good yields comparable to HI, with simpler handling and cost benefits.

Oxidation/Aromatization

  • Reagents and Conditions:

    • Oxidant: Iodine (I2)
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Reflux
    • Time: 1 hour
  • Purpose:
    The tetrahydro intermediate is oxidized to the aromatic 5,11-dihydroindolo[3,2-b]carbazole core.

  • Notes:
    This step is crucial for restoring aromaticity and enabling subsequent functionalization.

Alkylation to Introduce Hexyl Groups

  • Reagents and Conditions:

    • Alkyl halide: Hexyl bromide or hexyl iodide
    • Base: Typically potassium carbonate (K2CO3) or sodium hydride (NaH)
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Room temperature to mild heating
  • Outcome:
    Alkylation occurs selectively at the 5,11-positions of the dihydroindolo[3,2-b]carbazole, yielding 5,11-dihexyl derivatives with high purity and good yields.

Representative Experimental Data

Step Reagents/Conditions Product Yield (%) Physical Form Melting Point (°C) Notes
Condensation Indole + 4-methoxybenzaldehyde, 48% HBr, MeCN, reflux 14 h 70-80 Light-yellow powder >360 Efficient formation of tetrahydro intermediate
Oxidation I2, DMF, reflux 1 h 75-85 Light-yellow crystals 199-200 Aromatization to dihydroindolo[3,2-b]carbazole
Alkylation (hexylation) Hexyl bromide, K2CO3, DMF, RT to 50 °C 76-79 Light-yellow crystals 199-200 High regioselectivity and yield

Alternative and Supporting Methods

  • Hydroiodic Acid Catalysis: Hydroiodic acid (HI) has also been widely used as an efficient catalyst for the condensation step, providing moderate to good yields of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles.

  • Two-Step General Method: A general two-step method involving acid-catalyzed condensation followed by iodine oxidation has been validated for various diaryl derivatives, demonstrating the versatility of this approach.

  • Sm(II)-Mediated Cascade: For related dibenzoindolo[3,2-b]carbazole derivatives, a samarium(II)-mediated radical cascade approach has been developed, though this is more specialized and less common for the hexyl-substituted target compound.

Summary of Key Research Findings

  • The use of 48% aqueous HBr as a catalyst in the condensation step offers a practical and efficient alternative to HI, with faster reaction times and comparable yields.

  • Iodine oxidation in DMF is a mild and effective method for aromatization of tetrahydro intermediates to the dihydroindolo[3,2-b]carbazole core.

  • Subsequent alkylation with hexyl halides proceeds smoothly under basic conditions, yielding 5,11-dihexyl derivatives with high purity and good crystallinity.

  • The synthetic route is adaptable to various aromatic aldehydes, allowing for structural diversification at the 6,12-positions while maintaining the 5,11-dihexyl substitution pattern.

Chemical Reactions Analysis

Types of Reactions: 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atoms and aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) are common.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated indolo[3,2-b]carbazole derivatives.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole is increasingly utilized in the development of OLEDs due to its favorable electronic properties. Its ability to emit light efficiently makes it an attractive candidate for display technologies. The compound's flexibility and lightweight characteristics contribute to the advancement of portable and flexible electronic devices.

Organic Photovoltaics (OPVs)
In the realm of solar energy, this compound plays a significant role in organic photovoltaics. Its unique molecular structure enhances light absorption and energy conversion efficiency. Research indicates that incorporating 5,11-dihexyl derivatives into OPV systems can improve overall device performance by optimizing charge transport properties and stability under operational conditions .

Pharmaceuticals

Drug Discovery
The compound has shown promise as a lead compound in drug discovery, particularly for neurodegenerative diseases. Its structural features allow it to interact effectively with biological targets. Studies have indicated that derivatives of 5,11-dihydroindolo[3,2-b]carbazole exhibit neuroprotective effects and potential antiviral activity against viruses such as Japanese Encephalitis Virus (JEV) .

Case Study: Neuroprotection
A study evaluated the neuroprotective effects of 5,11-dihydroindolo[3,2-b]carbazole in animal models of neurodegeneration. The results demonstrated significant improvements in behavioral outcomes and reductions in neuroinflammation markers, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Photochemistry

Light-Induced Reactions
The compound is employed in photochemical studies that explore light-induced reactions. Its unique structure allows researchers to investigate energy transfer processes and develop new photochemical applications. The understanding gained from these studies can lead to advancements in solar energy conversion technologies and photonic devices .

Material Science

Synthesis of Novel Materials
In material science, 5,11-dihydroindolo[3,2-b]carbazole serves as a building block for synthesizing advanced materials with specific electronic properties. It has been utilized to create new sensors and transistors that leverage its conductive properties. The ability to tailor the molecular structure enables the development of materials suited for specific applications in electronics and sensing technologies .

Data Tables

Application AreaSpecific Use CasesKey Benefits
Organic ElectronicsOLEDs and OPVsFlexibility, lightweight design
PharmaceuticalsNeurodegenerative disease treatmentsEffective interaction with biological targets
PhotochemistryLight-induced reaction studiesEnhanced understanding of energy transfer
Material ScienceNovel sensors and transistorsTailored electronic properties

Mechanism of Action

The mechanism of action of 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., hexyl vs. methyl) improve solubility but reduce crystallinity, as seen in Dihexyl-ICZ’s lower melting point (203°C) compared to fluorophenyl-substituted ICZ (>360°C) .
  • Synthetic Efficiency : Dihexyl-ICZ achieves higher yields (84%) than bulky analogs (e.g., 3h, 23%) due to optimized HBr-catalyzed condensation and alkylation steps .
  • Electronic Tuning : Fluorophenyl or methoxyphenyl groups at C-6/C-12 enhance electron-withdrawing or donating effects, respectively, altering HOMO/LUMO levels .
Electronic and Optoelectronic Properties

Dihexyl-ICZ and its analogs exhibit distinct electronic behaviors based on substituents:

Property Dihexyl-ICZ 1BOICz (CF₃-BO-substituted) 1TICz (Triazine-substituted)
HOMO (eV) -5.14 to -5.07 -5.42 -5.78
LUMO (eV) -2.21 -3.15 -3.40
Bandgap (eV) 2.93 2.27 2.38
TADF Efficiency (ΦPL) N/A 92% 85%
Hole Mobility (cm²/V·s) ~10⁻³ N/A 0.22 (FET performance)

Key Insights :

  • Donor-Acceptor Effects: Dihexyl-ICZ’s HOMO (-5.14 eV) is higher than triazine-containing 1TICz (-5.78 eV), making it a stronger electron donor in OLED emissive layers .
  • Thermally Activated Delayed Fluorescence (TADF) : While Dihexyl-ICZ lacks TADF, derivatives like 1BOICz (with trifluoromethyl-boron acceptors) achieve near-unity photoluminescence quantum yields (92%) via hybrid charge-transfer excitations .
  • Charge Transport : Dihexyl-ICZ’s hole mobility (~10⁻³ cm²/V·s) is comparable to methoxyphenyl-substituted ICZs, attributed to enhanced molecular packing from alkyl chains .

Key Findings :

  • Methyl groups at N-5/N-11 maximize AhR binding affinity (IC₅₀ = 1.2 nM), while bulkier alkyl chains (hexyl, butyl) reduce activity due to steric clashes .
  • Dihexyl-ICZ’s low binding affinity limits its biomedical utility but enhances compatibility in electronic applications where biological interactions are undesirable.
Thermal and Stability Profiles

Thermal stability varies with substituent rigidity:

Compound Decomposition Temp. (°C) Stability in Ambient Conditions
Dihexyl-ICZ 225–226 Stable (alkyl chains inhibit oxidation)
6,12-Bis(4-fluorophenyl)-ICZ >360 Highly stable (fluorine inertness)
5,11-Diacetyl-ICZ N/A Hydrolysis-prone (acetyl groups)

Implications :

  • Fluorophenyl-substituted ICZs exhibit superior thermal stability (>360°C), ideal for high-temperature device fabrication .
  • Dihexyl-ICZ’s moderate decomposition temperature (225°C) balances processability and stability for flexible electronics.

Biological Activity

5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole (ICZ-Hex) is a synthetic compound belonging to the indolo[3,2-b]carbazole family. This compound has garnered attention due to its potential biological activities and applications in various fields, including organic electronics and medicinal chemistry. This article explores the biological activity of ICZ-Hex, synthesizing findings from diverse sources to provide a comprehensive overview.

Molecular Formula

  • Molecular Formula : C24H30N2
  • Molecular Weight : 366.52 g/mol

Structural Features

ICZ-Hex features a fused indole and carbazole structure with hexyl substituents at the 5 and 11 positions. This unique substitution pattern influences its solubility and electronic properties, making it suitable for various applications in organic electronics and biological systems.

Antiviral Potential

Recent studies have highlighted the antiviral properties of ICZ-Hex. Research indicates that this compound exhibits significant activity against the Japanese Encephalitis virus (JEV), suggesting its potential as a therapeutic agent for viral infections. The mechanism by which ICZ-Hex exerts its antiviral effects may involve interference with viral replication processes or modulation of host immune responses .

Toxicity Studies

Acute toxicity studies conducted according to OECD guidelines revealed that ICZ-Hex does not induce adverse effects or mortality in animal models at tested doses. This finding supports its safety profile for potential therapeutic applications .

The biological mechanisms underlying the activity of ICZ-Hex are not fully elucidated; however, it is believed that the compound interacts with specific cellular targets, possibly influencing signaling pathways related to cell proliferation and apoptosis. The presence of the indole moiety is known to facilitate interactions with various biological macromolecules, enhancing its bioactivity.

Synthesis and Derivatives

ICZ-Hex can be synthesized through several methods involving the condensation of indole derivatives with appropriate alkylating agents. The synthesis route affects the yield and purity of the final product. Structural modifications can lead to derivatives with enhanced biological activities or altered electronic properties, making them suitable for specific applications in materials science and pharmacology .

Case Studies

  • Antiviral Activity Against JEV :
    • Study Design : In vitro assays were conducted to evaluate the efficacy of ICZ-Hex against JEV.
    • Results : Significant inhibition of viral replication was observed at certain concentrations, suggesting that ICZ-Hex may serve as a lead compound for antiviral drug development.
  • Toxicological Assessment :
    • Study Design : Acute toxicity tests were performed on rodents.
    • Results : No significant behavioral changes or mortality were noted post-administration, indicating a favorable safety profile for further research .

Comparative Analysis

Compound NameMolecular WeightAntiviral ActivityToxicity Profile
This compound366.52 g/molModerate (against JEV)Non-toxic (OECD study)
5,11-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole290.36 g/molLowNon-toxic

This table compares ICZ-Hex with another derivative from the same family, highlighting its moderate antiviral activity alongside a favorable toxicity profile.

Q & A

Q. How can the synthesis yield of 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole be optimized?

Methodological Answer: The yield can be improved via optimized N-alkylation using alkyl halides in a two-step process. For example, substituting ethyl groups with hexyl chains in a sulfuric acid/acetic acid system increased yields from 64% to 80% . Cyclization of phenylhydrazine derivatives with 1,4-cyclohexanedione under acidic conditions is critical for precursor formation. Comparative studies of alkylation agents (e.g., hexyl bromide vs. iodide) and solvent systems (polar aprotic vs. protic) are recommended to maximize efficiency.

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Use 1H^1H NMR to confirm alkyl chain integration and indolo[3,2-b]carbazole core formation. Fluorescence spectroscopy (e.g., aggregation-induced emission studies) and high-resolution mass spectrometry (HRMS) validate purity . For crystalline derivatives, single-crystal XRD resolves π-stacking interactions in solid-state assemblies .

Q. How does the choice of alkylation agents influence the solubility and aggregation behavior of the compound?

Methodological Answer: Longer alkyl chains (e.g., hexyl vs. ethyl) enhance solubility in nonpolar solvents, reducing aggregation in solution-phase applications. However, excessive chain length may sterically hinder π-π interactions in thin films. Solubility parameters (Hansen solubility theory) and dynamic light scattering (DLS) can quantify aggregation trends .

Advanced Research Questions

Q. What computational approaches are recommended to model the electronic interactions of this compound in supramolecular assemblies?

Methodological Answer: Density functional theory (DFT) simulations predict HOMO/LUMO levels and charge-transfer dynamics. Molecular docking studies (e.g., with β1-adrenergic receptor PDB 7BVQ) identify binding motifs for bioelectronic applications . Pair these with time-dependent DFT (TD-DFT) to correlate calculated spectra with experimental UV-vis/fluorescence data .

Q. How can researchers resolve contradictions in reported optical properties arising from alkyl chain variations?

Methodological Answer: Systematic studies comparing alkyl chain length (C2 to C12) under controlled conditions (solvent, concentration, temperature) are essential. For example, hexyl derivatives exhibit bathochromic shifts vs. ethyl analogs due to enhanced conjugation. Use transient absorption spectroscopy to distinguish intrinsic photophysics from aggregation artifacts .

Q. What methodologies are employed to investigate the charge transport properties of this compound in organic electronic devices?

Methodological Answer: Fabricate organic field-effect transistors (OFETs) or hole-only devices to measure mobility (e.g., space-charge-limited current method). Correlate thin-film morphology (AFM, grazing-incidence XRD) with mobility data. For photovoltaic applications, perform bulk heterojunction studies with PCBM acceptors and quantify exciton dissociation via photoluminescence quenching .

Q. What experimental strategies validate theoretical predictions of π-π stacking interactions in solid-state applications?

Methodological Answer: Combine powder XRD with pair distribution function (PDF) analysis to quantify intermolecular distances. Temperature-dependent fluorescence lifetime imaging microscopy (FLIM) tracks stacking dynamics in thin films. For MOF integration, use in-situ oxidative dehydrogenation to anchor carbazole moieties into porous frameworks .

Q. What comparative analysis frameworks are used to evaluate structure-property relationships against similar carbazole derivatives?

Methodological Answer: Develop structure-activity relationships (SARs) by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups at C6/C12). Use multivariate statistical analysis (e.g., principal component analysis) to link structural descriptors (Hammett constants, steric parameters) to optoelectronic outputs .

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